

# LEI-106 Specificity: A Comparative Guide to Diacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LEI-106 |           |
| Cat. No.:            | B608514 | Get Quote |

For researchers navigating the complex landscape of endocannabinoid signaling, the selective inhibition of diacylglycerol lipase (DAGL) presents a powerful tool for dissecting the roles of its primary product, 2-arachidonoylglycerol (2-AG). **LEI-106** has emerged as a notable compound in this field. This guide provides a detailed comparison of the specificity of **LEI-106** against other commonly used DAGL inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

# Overview of Diacylglycerol Lipase and its Inhibitors

Diacylglycerol lipases, primarily DAGL $\alpha$  and DAGL $\beta$ , are key enzymes in the biosynthesis of 2-AG, a major endocannabinoid that modulates a wide array of physiological processes through the activation of cannabinoid receptors.[1] The development of inhibitors for these enzymes has been crucial for understanding the functional significance of the 2-AG signaling pathway. However, achieving high specificity remains a significant challenge, with many inhibitors exhibiting off-target activity against other serine hydrolases involved in endocannabinoid metabolism, such as  $\alpha/\beta$ -hydrolase domain 6 (ABHD6), monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH).

# **Comparative Specificity of DAGL Inhibitors**

The ideal DAGL inhibitor offers high potency for its intended target while minimizing interactions with other enzymes. The following sections and data table compare **LEI-106** to other inhibitors based on their reported inhibitory concentrations (IC50) and known off-target effects.



### **LEI-106**

**LEI-106** is a potent inhibitor of DAGL $\alpha$ .[2] Notably, it also demonstrates significant inhibitory activity against ABHD6, an enzyme that also contributes to 2-AG hydrolysis. This dual-target profile makes **LEI-106** a unique tool for studying the combined effects of inhibiting both the synthesis and a degradation pathway of 2-AG.[2] However, this lack of selectivity means it is not suitable for studies aiming to isolate the effects of DAGL $\alpha$  inhibition alone. The IC50 of **LEI-106** for DAGL $\alpha$  is reported to be 18 nM, while its IC50 for ABHD6 is 0.8  $\mu$ M.[3]

### **DH-376**

DH-376 is a highly potent dual inhibitor of both DAGL $\alpha$  and DAGL $\beta$ , with IC50 values in the low nanomolar range (3-8 nM).[4][5] Like **LEI-106**, it also potently inhibits ABHD6.[6][7] Its broad activity across both DAGL isoforms and ABHD6 makes it a powerful tool for robustly decreasing 2-AG signaling, but it lacks the specificity needed to dissect the individual roles of these enzymes.[7]

### KT109

KT109 stands out as a potent and isoform-selective inhibitor of DAGLβ, exhibiting an IC50 of 42 nM.[8][9] It displays a significant, approximately 60-fold selectivity for DAGLβ over DAGLα. [8][9] This makes KT109 a valuable tool for investigating the specific functions of DAGLβ, particularly in peripheral tissues and immune cells where it is more prominently expressed.[10] While it shows negligible activity against FAAH and MAGL, some off-target activity has been noted against PLA2G7 and ABHD6 at higher concentrations.[8][11]

### **OMDM-188**

OMDM-188 is a potent, irreversible inhibitor of both DAGLα and DAGLβ.[12][13] While it offers improved selectivity against FAAH and MAGL compared to earlier broad-spectrum serine hydrolase inhibitors like tetrahydrolipstatin (THL), it is known to have off-target antagonistic activity at the CB1 receptor at micromolar concentrations.[13] This potential for direct cannabinoid receptor interaction necessitates careful interpretation of results obtained with this compound.

### RHC80267



RHC80267 is one of the earliest described DAGL inhibitors. However, it is characterized by weak potency and a lack of selectivity, inhibiting multiple other serine hydrolases.[13][14] Due to its poor specificity, it is generally considered unsuitable for precise studies of DAGL function. [13]

# Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of **LEI-106** and other DAGL inhibitors against their primary targets and key off-targets.

| Inhibitor | DAGLα IC50<br>(nM)                                               | DAGLβ IC50<br>(nM)    | ABHD6 IC50<br>(nM)                     | Other Notable<br>Off-Targets<br>(IC50/Ki)    |
|-----------|------------------------------------------------------------------|-----------------------|----------------------------------------|----------------------------------------------|
| LEI-106   | 18[3]                                                            | -                     | 800[3]                                 | -                                            |
| DH-376    | 6[15]                                                            | 3-8[4]                | Potent inhibitor[6][7]                 | CES1/2, HSL[5]                               |
| KT109     | ~2500                                                            | 42[8]                 | Inhibits at higher concentrations[1 1] | PLA2G7 (1 μM)<br>[8]                         |
| OMDM-188  | Potent inhibitor[12]                                             | Potent inhibitor[13]  | -                                      | CB1 Receptor<br>(Ki = 6 μM)[13]              |
| RHC80267  | Weak inhibitor<br>(~30-100 μM<br>required for<br>inhibition)[14] | Weak<br>inhibitor[14] | -                                      | FAAH, Lipoprotein Lipase, and others[13][14] |

Note: IC50 values can vary depending on the assay conditions. This table provides a summary for comparative purposes. "-" indicates data not readily available in the searched sources.

# **Visualizing Pathways and Protocols**



To better understand the context of DAGL inhibition and the methods used to assess specificity, the following diagrams are provided.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

# Validation & Comparative





- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/ β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of diacylglycerol lipase α induced blood—brain barrier breach in female Sprague— Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DH-376|1848233-57-7|COA [dcchemicals.com]
- 5. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- To cite this document: BenchChem. [LEI-106 Specificity: A Comparative Guide to Diacylglycerol Lipase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608514#lei-106-specificity-compared-to-other-dagl-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com